molecular formula C16H18N4O B2699978 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-39-4

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2699978
CAS No.: 946237-39-4
M. Wt: 282.347
InChI Key: OZWBWTDWICNKMD-UHFFFAOYSA-N
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Description

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 2-bromo-3-propan-2-ylpyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolopyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the availability of cost-effective and commercially available reagents can make the industrial synthesis more feasible .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. The presence of the 3,4-dimethylphenyl and propan-2-yl groups can influence its interaction with molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

7-(3,4-dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-10(2)14-17-18-15-16(21)19(7-8-20(14)15)13-6-5-11(3)12(4)9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWBWTDWICNKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3C(C)C)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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